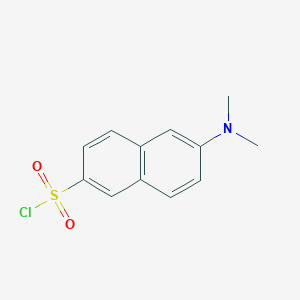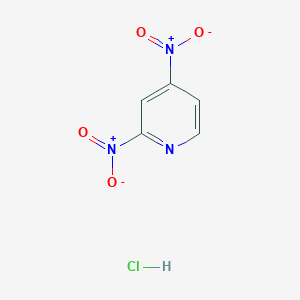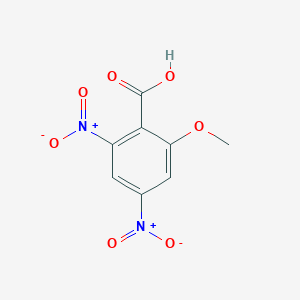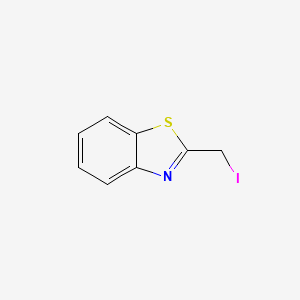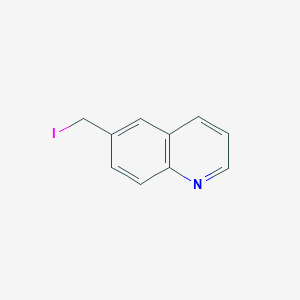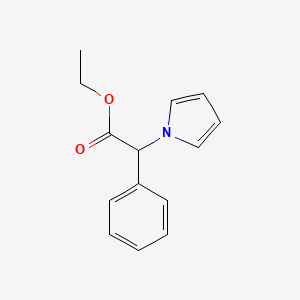
2-フェニル-2-(1H-ピロール-1-イル)酢酸エチル
概要
説明
Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is an organic compound that belongs to the class of esters. It features a phenyl group and a pyrrole ring, making it a compound of interest in various fields of chemistry and biology. The presence of the pyrrole ring, a five-membered aromatic heterocycle, imparts unique chemical properties to the compound.
科学的研究の応用
Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are currently unknown . The compound’s potential effects on these pathways and their downstream effects would be an interesting area for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of ethyl 2-phenyl-2-(1h-pyrrol-1-yl)acetate is currently lacking .
生化学分析
Biochemical Properties
The biochemical properties of Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are not well-documented in the literature. Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, pyrroles have been reported as potent inhibitors of Ras farnesyltransferase, an enzyme involved in cell signaling
Cellular Effects
The cellular effects of Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are currently unknown. Pyrrole derivatives have been shown to have various effects on cells. For example, they have been reported to have antiproliferative activity in HL60 cells, a human leukemia cell line
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate is not well-understood. Pyrrole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are currently unknown. Pyrrole derivatives are known to be involved in various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate typically involves the esterification of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid.
Reduction: Formation of ethyl 2-phenyl-2-(1H-pyrrol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
Ethyl phenylacetate: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
2-Phenyl-2-(1H-pyrrol-1-yl)acetic acid: The acid form of the compound, which can be used as a precursor in ester synthesis.
Ethyl 2-(1H-pyrrol-1-yl)acetate: Similar structure but without the phenyl group, affecting its chemical properties and applications.
Uniqueness
Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is unique due to the combination of the phenyl group and the pyrrole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
ethyl 2-phenyl-2-pyrrol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUERNOAYIKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383983 | |
| Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78177-22-7 | |
| Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
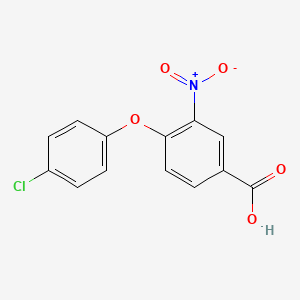
![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)
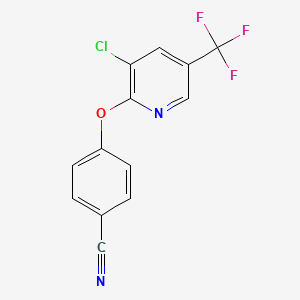
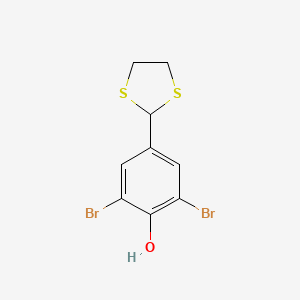
![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)
![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)
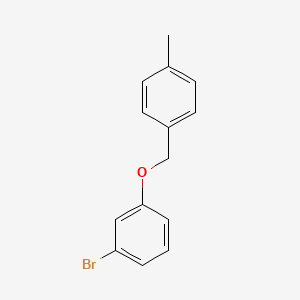
![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)
![1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone](/img/structure/B1621054.png)
